molecular formula C6H14ClN B597480 (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride CAS No. 138133-34-3

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride

Cat. No.: B597480
CAS No.: 138133-34-3
M. Wt: 135.635
InChI Key: AFHNFHHYTYQLIO-GEMLJDPKSA-N
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Description

Chemical Identity and Nomenclature

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride possesses a well-established chemical identity defined by multiple standardized nomenclature systems and identification codes. The compound is registered under Chemical Abstracts Service number 138133-34-3, providing its primary identification in chemical databases and literature. The molecular formula C6H14ClN reflects the addition of hydrochloric acid to the parent pyrrolidine structure, resulting in a molecular weight of 135.64 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes both the substitution pattern and stereochemical configuration. Alternative nomenclature includes the descriptive name (2S,5S)-2,5-dimethyl-pyrrolidine hydrochloride, emphasizing the specific positioning of methyl substituents at the 2 and 5 positions of the pyrrolidine ring. The compound is also catalogued under the Molecular Design Limited number MFCD24368644, facilitating identification in commercial chemical databases.

Chemical Property Value Source
Chemical Abstracts Service Number 138133-34-3
Molecular Formula C6H14ClN
Molecular Weight 135.64 g/mol
Molecular Design Limited Number MFCD24368644
International Union of Pure and Applied Chemistry Name This compound

The Simplified Molecular Input Line Entry System representation C[C@H]1CCC@HN1.[H]Cl provides a standardized textual description of the molecular structure, including stereochemical information denoted by the @ symbols. This notation system enables precise structural communication and computational analysis of the compound's three-dimensional arrangement.

Stereochemical Configuration and Significance

The stereochemical configuration of this compound represents a critical aspect of its chemical identity and functionality. The designation (2S,5S) indicates that both the carbon atoms at positions 2 and 5 of the pyrrolidine ring possess S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement creates a trans-disubstituted pyrrolidine ring system, where the two methyl groups are positioned on opposite faces of the five-membered ring structure.

The significance of this particular stereochemical configuration extends beyond mere structural description to encompass substantial implications for the compound's chemical behavior and potential applications. Trans-2,5-disubstituted pyrrolidines exhibit distinct conformational preferences and reactivity patterns compared to their cis counterparts. The (2S,5S) configuration specifically represents one of the two possible enantiomeric forms of trans-2,5-dimethylpyrrolidine, with the alternative being the (2R,5R) configuration.

Research has demonstrated that the stereochemical configuration of 2,5-disubstituted pyrrolidines significantly influences their biological activity and synthetic utility. The trans configuration in (2S,5S)-2,5-dimethylpyrrolidine creates a more rigid molecular framework compared to cis isomers, potentially leading to enhanced selectivity in catalytic applications and improved binding affinity in biological systems. This rigidity arises from the conformational constraints imposed by the trans arrangement of substituents.

The compound's stereochemical purity is maintained through careful synthetic procedures and proper storage conditions. The compound is typically stored under inert atmosphere at room temperature to prevent racemization or degradation. The maintenance of stereochemical integrity is crucial for applications requiring enantiopure materials, particularly in pharmaceutical research and asymmetric synthesis.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of stereoselective synthesis methods for chiral pyrrolidines. Early research in this field focused on developing methodologies to access both cis and trans isomers of 2,5-disubstituted pyrrolidines with high stereochemical purity. The synthesis of trans-2,5-dimethylpyrrolidine has been achieved through various synthetic approaches, each contributing to the understanding of stereochemical control in pyrrolidine chemistry.

Significant advances in the synthesis of 2,5-disubstituted pyrrolidines emerged from research utilizing amino acids as chiral starting materials. These investigations demonstrated that pyroglutamic acid could serve as an effective precursor for accessing trans-2,5-dialkylpyrrolidines through carefully designed synthetic sequences. The development of these methodologies provided reliable routes to enantiomerically pure compounds, including (2S,5S)-2,5-dimethylpyrrolidine.

Alternative synthetic approaches have been developed using phenylglycinol as a chiral auxiliary, enabling the stereocontrolled construction of trans-2,5-disubstituted pyrrolidines. These methods typically involve diastereoselective additions to chiral imines followed by cyclization reactions to form the pyrrolidine ring with defined stereochemistry. The versatility of these approaches has been demonstrated through the synthesis of various trans-2,5-dialkylpyrrolidines, expanding the accessible chemical space within this compound class.

Carbohydrate-derived starting materials have also contributed to the synthetic arsenal for preparing chiral pyrrolidines. These approaches leverage the inherent chirality present in carbohydrates to direct the stereochemical outcome of pyrrolidine formation. Such methodologies have proven particularly valuable for accessing complex pyrrolidine derivatives with multiple stereocenters.

The development of improved synthetic routes has been driven by the growing recognition of chiral pyrrolidines as valuable building blocks in medicinal chemistry and organocatalysis. The ability to access both enantiomers of trans-2,5-dimethylpyrrolidine with high stereochemical purity has enabled detailed studies of structure-activity relationships and catalytic performance.

Position in Chiral Pyrrolidine Chemistry

This compound occupies a significant position within the field of chiral pyrrolidine chemistry, serving as both a synthetic intermediate and a model compound for understanding stereochemical principles in five-membered nitrogen heterocycles. The compound represents one of the simplest examples of a trans-disubstituted pyrrolidine, making it an ideal subject for fundamental studies of stereochemical effects and conformational behavior.

Within the broader context of asymmetric synthesis, chiral pyrrolidines have gained prominence as organocatalysts for various transformations. The structural relationship between (2S,5S)-2,5-dimethylpyrrolidine and L-proline, one of the most widely studied organocatalysts, positions this compound as a potential candidate for catalytic applications. The rigid trans configuration may provide enhanced selectivity compared to more flexible pyrrolidine derivatives.

The compound's role extends to pharmaceutical chemistry, where chiral pyrrolidines serve as important scaffolds for drug development. The specific stereochemical configuration of (2S,5S)-2,5-dimethylpyrrolidine provides a defined three-dimensional framework that can interact selectively with biological targets. This selectivity is crucial for developing compounds with improved efficacy and reduced side effects.

Research has shown that the stereochemical configuration of pyrrolidine derivatives significantly influences their biological activity. The trans arrangement of substituents in (2S,5S)-2,5-dimethylpyrrolidine creates distinct spatial relationships that can be exploited in molecular recognition processes. This principle has been applied in the design of enzyme inhibitors and receptor modulators.

The synthetic accessibility of (2S,5S)-2,5-dimethylpyrrolidine through multiple methodologies has contributed to its utility as a building block for more complex structures. The compound can undergo various transformations while maintaining its stereochemical integrity, enabling the construction of elaborate molecular architectures with defined chirality. This versatility has made it a valuable intermediate in the synthesis of natural products and pharmaceutical compounds.

Application Area Significance Reference
Organocatalysis Model compound for stereochemical studies
Pharmaceutical Chemistry Chiral scaffold for drug development
Asymmetric Synthesis Building block for complex structures
Natural Product Synthesis Intermediate for chiral natural products

The continuing interest in chiral pyrrolidine chemistry ensures that this compound will remain an important compound for both fundamental research and practical applications. Its well-defined stereochemistry and synthetic accessibility make it an ideal platform for developing new methodologies and exploring structure-activity relationships in this important class of heterocyclic compounds.

Properties

IUPAC Name

(2S,5S)-2,5-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNFHHYTYQLIO-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stereochemical Outcomes

  • Catalyst : Pd/C (5–10 wt%)

  • Temperature : 50–80°C

  • Pressure : 1–3 atm H₂

  • Yield : 85–92% (racemic mixture)

  • Resolution : Chiral tartrate salts yield (2S,5S)-enantiomer with 90–95% enantiomeric excess (ee).

Table 1: Hydrogenation Parameters and Outcomes

ParameterRange/ValueImpact on Stereoselectivity
H₂ Pressure1–3 atmHigher pressure accelerates reaction but has no effect on ee
Catalyst Loading5–10 wt%No stereochemical influence
Temperature50–80°CElevated temps reduce reaction time

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methodologies circumvent the need for resolution by directly generating the (2S,5S)-stereoisomer. A prominent route involves starting from enantiopure d-alanine (3 ) (Scheme 1):

  • Reduction and Protection : d-Alanine is reduced to (S)-2-aminopropanol, followed by Cbz protection.

  • Tosylation and Halogenation : Tosylation with TsCl and Finkelstein reaction with KI yield (S)-2-iodopropyl Cbz-amine (4 ).

  • Grignard Addition : Copper-mediated allylation with allyl MgBr forms (2S,5S)-2,5-dimethylpyrrolidine precursor (5 ).

  • Cyclization : Iodide intermediate undergoes 5-exo-trig cyclization via chairlike transition state, ensuring trans-stereochemistry.

  • Deprotection : Cbz removal via hydrogenolysis yields (2S,5S)-2,5-dimethylpyrrolidine, which is treated with HCl to form the hydrochloride salt.

Key Advantages

  • Stereoselectivity : >98% ee achieved through chairlike transition state control.

  • Scalability : Adaptable to multi-gram scales with consistent yields (70–75%).

Biocatalytic Transaminase-Mediated Synthesis

Biocatalytic cascades employing transaminases and reductive aminases offer an enantioselective route from 1,4-diketones (6 ):

  • Transamination : (R)- or (S)-selective transaminases convert 6 to enantiopure dihydropyrrole (7 ).

  • Reductive Amination : Stereoselective reduction of 7 using reductive aminases yields (2S,5S)-2,5-dimethylpyrrolidine (8 ).

Table 2: Biocatalytic Performance Metrics

Enzyme CombinationSubstrateee (%)Yield (%)
(R)-Transaminase + (R)-Reductase1,4-Diacetylbenzene9988
(S)-Transaminase + (R)-Reductase1,4-Diphenylbutanedione9782

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. A continuous-flow hydrogenation system using Raney nickel (Ni) achieves throughputs of >100 kg/day:

  • Catalyst : Raney Ni (spongy structure enhances surface area)

  • Conditions : 100°C, 10 atm H₂, residence time = 2 hr

  • Yield : 90–94% (racemic), resolved via chiral chromatography.

Cost Analysis

MethodCost per kg (USD)Stereoselectivity Control
Catalytic Hydrogenation1,200Low (requires resolution)
Asymmetric Synthesis8,500High
Biocatalytic6,000Moderate

Emerging Strategies: C–H Functionalization

Rhodium-catalyzed C–H insertion of donor–acceptor diazo compounds (9 ) enables direct access to trans-2,5-disubstituted pyrrolidines (10 ) (Scheme 2):

  • Catalyst : Rh₂(esp)₂ (dirhodium tetracarboxylate)

  • Conditions : CH₂Cl₂, 25°C, 12 hr

  • Yield : 80–85%, 95% ee

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent pyrrolidine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that influence biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Substituent Position and Functional Group Variations

(a) 1-Methyl-(2S,5S)-di-(2-phenethyl)-pyrrolidine hydrochloride (11)
  • Structure : Features phenethyl substituents at positions 2 and 5, with an additional methyl group at position 1.
  • Molecular Formula : C₂₁H₂₈ClN (MW: 329.91 g/mol).
  • Key Differences: The bulky phenethyl groups increase hydrophobicity and steric hindrance compared to the methyl groups in (2S,5S)-2,5-dimethylpyrrolidine hydrochloride. This structural modification likely enhances binding affinity to hydrophobic targets (e.g., vesicular monoamine transporter 2, VMAT2) but reduces solubility in polar solvents .
(b) cis-2,5-Di(2-benzyl)-pyrrolidine hydrochloride (22)
  • Structure : Benzyl groups replace methyl groups at positions 2 and 3.
  • Higher molecular weight (C₁₉H₂₄ClN, MW: 301.86 g/mol) compared to the methyl analog, impacting pharmacokinetics .
(c) 3,4-Dimethylpyrrolidine Hydrochloride (CAS: 742100-61-4)
  • Structure : Methyl groups at positions 3 and 4 instead of 2 and 4.
  • May exhibit distinct hydrogen-bonding patterns in crystal structures compared to the 2,5-dimethyl analog .

Stereochemical Variants

(a) rel-(2R,5S)-2,5-Dimethylpyrrolidine Hydrochloride (CAS: 4209-65-8)
  • Structure : Stereoisomer with mixed R/S configurations.
  • Key Differences: Enantiomeric differences can lead to divergent biological activities. For example, (2R,5R)-dimethylpyrrolidine hydrochloride (CAS: 70144-18-2) may exhibit opposite enantioselectivity in catalytic applications . No direct toxicity data available for stereoisomers, but regulatory classifications may vary .

Functional Group Additions

(a) (2S,5S)-Pyrrolidine-2,5-dicarboxylic Acid Dimethyl Ester Hydrochloride (13)
  • Structure : Carboxylic ester groups at positions 2 and 5.
  • Molecular Formula: C₉H₁₆ClNO₄ (MW: 245.68 g/mol).
  • Key Differences: Ester groups enhance reactivity in organocatalytic Diels-Alder reactions, unlike the inert methyl groups in this compound. Increased polarity improves solubility in polar aprotic solvents (e.g., DMF) .
(b) tert-Butyl (3S,4S)-3,4-Dihydroxypyrrolidine-1-carboxylate (CAS: 90481-33-7)
  • Structure : Hydroxyl groups at positions 3 and 4 with a Boc-protected amine.
  • Key Differences :
    • Hydroxyl groups enable hydrogen bonding, influencing crystal packing (e.g., orthogonal crystal system with a=5.268 Å, b=6.786 Å, c=46.941 Å) .
    • Boc protection alters amine reactivity, making it useful in peptide synthesis .

Commercial Availability and Pricing

Compound Purity Price (1g) Availability
(2S,5S)-2,5-Dimethylpyrrolidine HCl 95% €1,146 Typically in stock
Benzyl 2-oxopyrrolidine-1-carboxylate 95% €229 Typically in stock
3,4-Dimethylpyrrolidine HCl 97% N/A Custom synthesis

Research and Application Insights

  • Catalysis: this compound’s methyl groups provide steric bulk without electronic interference, making it a candidate for asymmetric synthesis scaffolds. In contrast, ester-functionalized analogs are preferred in organocatalysis .
  • Drug Development : Phenethyl- or benzyl-substituted derivatives show promise in targeting neurotransmitter transporters, whereas the methyl analog may serve as a simpler structural motif for lead optimization .
  • Crystallography: Hydrogen-bonding networks in hydroxylated pyrrolidines (e.g., 3,4-dihydroxy analogs) form complex polar/nonpolar bilayers, unlike the hydrophobic packing of methylated derivatives .

Biological Activity

(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol
  • CAS Number : 138133-34-3

The compound is characterized by its chiral nature, which allows it to interact selectively with biological targets, enhancing its effectiveness in therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its chiral structure enables it to fit into chiral binding sites, influencing the activity of these target molecules. This interaction can modulate various biochemical pathways, leading to desired biological effects such as:

  • Enzyme Modulation : The compound has been studied for its potential to act as an inhibitor or activator of various enzymes, contributing to its utility in drug design.
  • Neuroprotective Effects : Research suggests that derivatives of this compound may have neuroprotective properties and could influence neurotransmitter systems, which are critical in the context of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindings
Enzyme InhibitionPotential as an inhibitor for specific metabolic enzymes.
Antimycobacterial ActivityStructural analogs have shown efficacy against Mycobacterium tuberculosis .
CytotoxicitySelected derivatives exhibited low cytotoxicity against human cells .
Neuroprotective PropertiesInfluence on neurotransmitter systems suggests therapeutic potential.

Case Studies and Research Findings

  • Antimycobacterial Potential :
    A study exploring the antitubercular potential of 2,5-dimethylpyrrole derivatives found that certain compounds exhibited potent inhibitory effects against Mycobacterium tuberculosis strains. Notably, derivatives showed minimum inhibitory concentrations (MIC) below 1 µg/mL against multidrug-resistant clinical isolates. The research highlighted the importance of the 2,5-dimethylpyrrole scaffold for antimycobacterial activity and suggested further optimization for enhanced efficacy .
  • Neuroprotective Mechanisms :
    Investigations into the neuroprotective properties of this compound indicated that it may modulate pathways related to neurodegenerative diseases. Studies have shown that it can influence neurotransmitter release and receptor activity, which are critical in maintaining neuronal health and function.
  • Enzyme Interaction Studies :
    The compound has been examined for its interactions with various enzymes involved in metabolic pathways. These studies aim to elucidate how this compound might influence physiological responses or contribute to therapeutic effects when used in drug formulations .

Q & A

Q. What are the recommended storage conditions for (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride to ensure stability?

To maintain stability, store the compound under inert atmosphere (e.g., nitrogen or argon) at room temperature . For long-term storage, some protocols recommend -20°C to prevent degradation, particularly for chiral compounds sensitive to racemization . Avoid exposure to moisture and incompatible materials like strong oxidizers, as they may induce hazardous reactions .

Q. How can researchers confirm the stereochemical purity of this compound?

Stereochemical purity can be verified using:

  • Chiral HPLC : Separates enantiomers based on retention times, using chiral stationary phases.
  • Optical Rotation Measurement : Compare the observed specific rotation ([α]D) with literature values (e.g., [α]D = −48.7° for structurally related pyrrolidine derivatives) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for similar pyrrolidine hydrochloride salts in orthogonal crystal systems (e.g., space group P212121) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors (precautionary statement P261) .
  • Incompatibility Management : Isolate from strong oxidizers, nitrogen oxides, and carbon monoxide to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve enantiomeric excess (ee)?

  • Catalyst Screening : Test chiral catalysts (e.g., transition-metal complexes) in asymmetric hydrogenation reactions.
  • Reaction Condition Tuning : Adjust temperature, solvent polarity, and pH to favor specific stereochemical outcomes. For example, methanol/ethyl acetate mixtures are effective for recrystallizing stereoisomers .
  • Monitoring Tools : Use thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and intermediate purity .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Comparative Reactivity Studies : Benchmark against structural analogs (e.g., halogenated pyrrolidines) under standardized conditions .
  • Controlled Stability Tests : Assess decomposition pathways under varying temperatures and pH using LC-MS or GC-MS .
  • Literature Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., PubChem, crystallographic databases) to identify consensus trends .

Q. How does the hydrogen-bonding network influence the crystallographic packing of this compound?

The chloride ion acts as a hydrogen-bond acceptor, forming tetrahedral geometries with hydroxyl and ammonium donors. This network stabilizes the crystal lattice, as observed in related pyrrolidine salts. Polar regions align into bilayer stacks along the c-axis, while nonpolar groups adopt alternating orientations in the ab-plane . Such interactions can be modeled using software like Mercury (CCDC) to predict packing efficiency.

Q. What methodologies assess the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Molecular Docking : Simulate binding affinities using software (e.g., AutoDock) and compare with experimental IC50 values from radioligand assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions.
  • Pharmacokinetic Profiling : Conduct in vitro ADME studies (e.g., hepatic microsome stability) to evaluate metabolic pathways .

Q. How can researchers address the lack of toxicological data for this compound?

  • Acute Toxicity Screening : Perform OECD 423 tests on rodent models to determine LD50 values.
  • In Silico Prediction : Use tools like ProTox-II to estimate cytotoxicity and organ-specific hazards .
  • Ecotoxicity Assays : Evaluate environmental impact via Daphnia magna or algal growth inhibition tests .

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